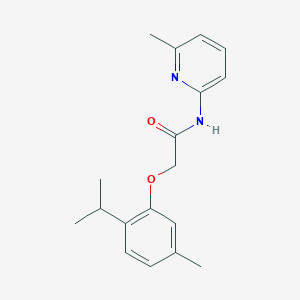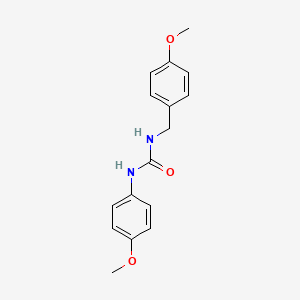
2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as IMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. IMPA is a potent inhibitor of the enzyme inositol polyphosphate 5-phosphatase, which plays a crucial role in regulating cellular signaling pathways.
作用機序
2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide works by inhibiting the activity of inositol polyphosphate 5-phosphatase, which is an enzyme that plays a crucial role in regulating cellular signaling pathways. This enzyme is involved in the breakdown of inositol phosphates, which are important signaling molecules in cells. By inhibiting the activity of this enzyme, 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide can modulate cellular signaling pathways and alter cellular behavior.
Biochemical and Physiological Effects:
2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. In neurobiology, 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are important for regulating mood and behavior.
実験室実験の利点と制限
One of the main advantages of using 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments is its specificity for inositol polyphosphate 5-phosphatase. This allows researchers to selectively modulate cellular signaling pathways without affecting other cellular processes. However, one limitation of using 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide is its potential toxicity, as it can affect cellular behavior in a variety of ways.
将来の方向性
There are many potential future directions for research on 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. One area of research is in the development of new cancer therapies that target inositol polyphosphate 5-phosphatase. Another area of research is in the development of new neurobiological therapies that modulate the activity of neurotransmitters. Additionally, there is potential for research on the use of 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide in other areas of biology, such as immunology and microbiology.
合成法
2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide can be synthesized using a multistep process that involves the reaction of 2-isopropyl-5-methylphenol with 2-bromo-1-chloroethane to form 2-(2-isopropyl-5-methylphenoxy)ethyl chloride. This intermediate is then reacted with 6-methyl-2-pyridinylamine to form the final product, 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been optimized to yield high purity and high yield.
科学的研究の応用
2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer biology. 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to inhibit the growth of cancer cells by blocking the activity of inositol polyphosphate 5-phosphatase, which is overexpressed in many types of cancer. 2-(2-isopropyl-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has also been studied for its potential applications in neurobiology, as it has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin.
特性
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)15-9-8-13(3)10-16(15)22-11-18(21)20-17-7-5-6-14(4)19-17/h5-10,12H,11H2,1-4H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIVPVRQKDBWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(6-methylpyridin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5810442.png)
![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5810452.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B5810472.png)
![2-{[4-(2-furylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5810485.png)
![7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5810490.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B5810494.png)
![methyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B5810497.png)


![1,3-benzodioxole-5-carbaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5810514.png)



![4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B5810541.png)